bisindolylmaleimide iii

Protein Kinase C Kinase Inhibition Selectivity Profiling

Bisindolylmaleimide III hydrochloride is a uniquely differentiated pharmacological probe. Unlike other BIM analogs, it combines potent PKCα inhibition (IC50 26 nM) with nanomolar noncompetitive nicotinic receptor antagonism (IC50 ≤37 nM), a property absent in BIM IV/V. It lacks TNFα-dependent apoptosis seen with BIM X, ensuring cleaner PKC-signaling studies. Its multi-kinase profile (S6K1, MAPKAP-K1, RSK2, MSK1, PDK1, GSK3β) makes it ideal for polypharmacology research. Generic substitution compromises experimental reproducibility; always specify this precise compound.

Molecular Formula C23H20N4O2
Molecular Weight 384.4 g/mol
CAS No. 683775-59-9
Cat. No. B1221850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebisindolylmaleimide iii
CAS683775-59-9
Synonymsbisindolylmaleimide III
Molecular FormulaC23H20N4O2
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
InChIInChI=1S/C23H20N4O2/c24-10-5-11-27-13-17(15-7-2-4-9-19(15)27)21-20(22(28)26-23(21)29)16-12-25-18-8-3-1-6-14(16)18/h1-4,6-9,12-13,25H,5,10-11,24H2,(H,26,28,29)
InChIKeyAPYXQTXFRIDSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bisindolylmaleimide III Hydrochloride (CAS 683775-59-9): A Potent and Selective PKC Inhibitor with Distinctive Nicotinic Antagonist Activity


Bisindolylmaleimide III hydrochloride (CAS 683775-59-9) is a potent, cell-permeable, and selective inhibitor of protein kinase C (PKC), belonging to the bisindolylmaleimide class of ATP-competitive kinase inhibitors derived from staurosporine . It exhibits an IC50 of 26 nM against PKCα and also potently inhibits several other protein kinases, including S6K1, MAPKAP-K1, RSK2, MSK1, PDK1, and GSK3β . Structurally characterized by a central maleimide ring flanked by two indole groups with a cationic aminopropyl tail on one indole nitrogen, this compound is widely employed as a pharmacological probe for dissecting PKC-mediated signaling cascades in immunology, oncology, and neuroscience research . Notably, it also displays potent noncompetitive antagonism at neuronal nicotinic acetylcholine receptors, a property shared with only select bisindolylmaleimides that is independent of its PKC inhibitory activity [1].

Why Bisindolylmaleimide III Cannot Be Substituted with Other In-Class PKC Inhibitors


Generic substitution among bisindolylmaleimide PKC inhibitors is scientifically unsound due to substantial divergence in kinase selectivity profiles, off-target activities, and functional outcomes. Although compounds such as Bisindolylmaleimide I (GF109203X), IX (Ro 31-8220), and III share a core scaffold, their differential substitution patterns—particularly the presence and nature of cationic tails—dictate distinct binding affinities for PKC isoforms, other kinases (e.g., GSK-3β, PDK1, S6K1), and non-kinase targets like nicotinic receptors [1]. For instance, Bisindolylmaleimide III exhibits potent nicotinic antagonism (IC50 ≤37 nM) comparable to Bis I and II, whereas Bis IV and V are >30-fold less potent [2]. Furthermore, Bisindolylmaleimide III lacks TNFα-dependent apoptotic effects observed with Bisindolylmaleimide X , and its PDK1 inhibition (IC50 3.8 μM) is a distinct feature not uniformly shared across the class [3]. Consequently, experimental reproducibility and mechanistic interpretation are compromised when substituting one analog for another without rigorous validation of the specific compound's full pharmacological fingerprint.

Quantitative Differentiation Evidence for Bisindolylmaleimide III Versus Key Comparators


PKCα Inhibition Potency: Bisindolylmaleimide III Demonstrates Nanomolar IC50 with Defined Selectivity Over PKA

Bisindolylmaleimide III inhibits PKCα with an IC50 of 26 nM, representing a 19-fold selectivity window over protein kinase A (PKA), which it inhibits only at 500 nM . This contrasts with the less selective parent compound staurosporine, which potently inhibits a broad spectrum of kinases including PKA with little discrimination. While Bisindolylmaleimide I (GF109203X) exhibits similar PKC potency (IC50 ~20 nM for PKCα), its selectivity window versus PKA is less well-defined in comparable assay conditions . Bisindolylmaleimide IV and V are substantially less potent PKC inhibitors, with IC50 values exceeding 1 μM [1].

Protein Kinase C Kinase Inhibition Selectivity Profiling

Nicotinic Acetylcholine Receptor Antagonism: Bisindolylmaleimide III Shares Potent Sub-40 nM Activity with I and II, Distinct from IV and V

In a direct head-to-head comparison in PC-12 pheochromocytoma cells, bisindolylmaleimides I, II, and III potently antagonized nicotine-induced catecholamine secretion with IC50 values ≤37 nM, whereas bisindolylmaleimides IV and V exhibited >30-fold weaker activity (IC50 >1 μM) [1]. This differential activity is attributed to the presence of a cationic tail at an indole nitrogen in compounds I-III, which is absent in IV and V. Notably, this nicotinic antagonism is independent of PKC inhibition, representing a distinct pharmacological property that must be accounted for in experimental design [2].

Nicotinic Acetylcholine Receptor Neuropharmacology Off-Target Activity

Multi-Kinase Inhibition Profile: Bisindolylmaleimide III Inhibits S6K1, MAPKAP-K1, RSK2, MSK1, PDK1, and GSK3β at Comparable Potencies

At 1 μM, Bisindolylmaleimide III inhibits 93% of PKCα activity and also inhibits S6K1, MAPKAP-K1, RSK2, and MSK1 with similar potency [1]. Additionally, it inhibits PDK1 with an IC50 of 3.8 μM [2] and GSK3β at concentrations consistent with its multi-kinase activity . This broad profile contrasts with more selective PKC inhibitors like Gö 6983, which spares several of these off-target kinases. Notably, Bisindolylmaleimide III lacks the TNFα-dependent apoptotic effects observed with Bisindolylmaleimide X, indicating a divergent functional outcome despite overlapping kinase inhibition .

Kinase Profiling Signal Transduction Selectivity

Structural Determinants of Activity: Cationic Aminopropyl Tail Enables Nicotinic Antagonism in Bisindolylmaleimide III

The presence of a cationic aminopropyl tail at one indole nitrogen of Bisindolylmaleimide III is essential for its potent nicotinic receptor antagonism (IC50 ≤37 nM). In contrast, Bisindolylmaleimides IV and V, which lack this cationic tail, exhibit >30-fold weaker nicotinic antagonist activity (IC50 >1 μM) [1]. This structural feature is shared with Bis I and II, which also possess cationic tails and demonstrate similar nanomolar nicotinic antagonism. Conversely, the free NH within the maleimide ring is critical for PKC inhibition across the class [2].

Structure-Activity Relationship Medicinal Chemistry Drug Design

Defined Research Applications for Bisindolylmaleimide III Based on Quantitative Evidence


Dissecting PKC-Dependent Signaling in Immune Cell Activation

Utilize Bisindolylmaleimide III at 1-5 μM to inhibit PKC-mediated signaling in T-cells or macrophages, leveraging its 19-fold selectivity over PKA to minimize confounding PKA cross-reactivity. Its potent PKCα inhibition (IC50 26 nM) ensures robust target engagement at these concentrations . For studies requiring absolute PKC specificity, co-treatment with a selective PKA inhibitor or use of a more selective PKC inhibitor (e.g., Gö 6983) may be necessary due to the compound's multi-kinase profile [1].

Investigating Nicotinic Receptor Function in Neuroendocrine Cells

Employ Bisindolylmaleimide III (IC50 ≤37 nM) as a potent noncompetitive nicotinic antagonist in PC-12 cells or primary chromaffin cells to block nicotine-induced catecholamine secretion . This application exploits its structural feature—a cationic aminopropyl tail—that confers nanomolar nicotinic antagonism, a property shared only with Bis I and II among the bisindolylmaleimide class [1]. Avoid using Bis IV or V for this purpose, as they are >30-fold less potent [2].

Probing Multi-Kinase Signaling Networks in Cancer Cell Models

Apply Bisindolylmaleimide III at 1-10 μM to simultaneously inhibit PKCα, S6K1, MAPKAP-K1, RSK2, MSK1, PDK1, and GSK3β in cancer cell lines to study polypharmacology effects on proliferation and survival . Its broad kinase inhibition profile makes it a useful tool for exploring synergistic effects of targeting multiple signaling nodes, but precludes definitive target deconvolution [1]. Contrast with Bisindolylmaleimide X to isolate TNFα-dependent apoptotic pathways, as Bis III lacks this activity [2].

GSK3β Inhibition in Metabolic or Neurodegenerative Disease Models

Leverage Bisindolylmaleimide III as a moderate GSK3β inhibitor (exact IC50 not established but potent inhibition observed at 1 μM) in adipocyte or neuronal models where concomitant PKC inhibition is tolerable . For studies requiring highly potent and selective GSK3β inhibition, Bisindolylmaleimide IX (Ro 31-8220) with IC50 6.8 nM in cell lysates or 2.8 nM in immunoprecipitates is a more appropriate choice [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for bisindolylmaleimide iii

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.